(4-{3-[1-(3-fluorobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazol-5-yl}phenyl)dimethylamine
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Overview
Description
This compound is a complex organic molecule that contains several functional groups including a triazole ring, an oxadiazole ring, a phenyl ring, and an amine group. The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in areas such as medicinal chemistry or materials science .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the triazole and oxadiazole rings, the introduction of the fluorobenzyl group, and the attachment of the dimethylamine group . The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction.Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the triazole and oxadiazole rings suggests that this compound could have a planar structure, while the phenyl and dimethylamine groups could add steric bulk .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the amine group could participate in acid-base reactions, while the triazole and oxadiazole rings could undergo reactions with electrophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorobenzyl group could increase the compound’s lipophilicity, which could influence its solubility and permeability .Scientific Research Applications
Synthesis and Characterization
The synthesis and characterization of compounds with similar structural motifs, such as triazole and oxadiazole derivatives, are foundational in exploring their potential applications. For instance, research on the synthesis, spectroscopic, and X-ray characterization of triazole derivatives, including their interaction analysis through Hirshfeld surface analysis, DFT calculations, and molecular electrostatic potential (MEP) surface calculations, reveals the importance of these compounds in materials science and pharmaceuticals (Ahmed et al., 2020).
Photophysical Properties
Studies on the photophysical properties of related compounds, such as those involving push-pull benzothiazole derivatives designed based on the firefly light-emitter, highlight the potential of these molecules in developing advanced fluorescent materials and sensors (Fujikawa et al., 2018). The exploration of such derivatives indicates their significant solvatochromic fluorescence and potential applications in optical materials and bioimaging.
Biological Activities
The biological activities of structurally similar compounds, particularly those containing 1,2,4-triazole and oxadiazole rings, have been extensively investigated. For example, the synthesis and antimicrobial evaluation of 1,2,4-triazole derivatives show that these compounds possess significant biological activities, which can lead to the development of new therapeutic agents (Ustabaş et al., 2020).
Insecticidal Activities
Research on the biting deterrence and insecticidal activity of hydrazide-hydrazones and their corresponding 3-acetyl-2,5-disubstituted-2,3-dihydro-1,3,4-oxadiazoles against Aedes aegypti demonstrates the potential of these compounds in pest management and public health (Tabanca et al., 2013).
Mechanism of Action
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis begins with the preparation of individual segments of the compound, which are then linked via multi-step organic reactions.
The initial step usually involves the formation of the triazole ring through a click reaction, where an azide reacts with an alkyne.
Following this, the oxadiazole ring is introduced, often requiring cyclization reactions under specific conditions like high temperature or the presence of a catalyst.
The final step involves attaching the dimethylamine group to the phenyl ring, typically achieved via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production scales these reactions, employing continuous flow reactors for precise temperature and pressure control.
Green chemistry principles are increasingly applied, using less toxic solvents and optimizing reaction efficiency to minimize waste.
Types of Reactions It Undergoes
Oxidation: : The phenyl group can undergo electrophilic aromatic substitution reactions.
Reduction: : The triazole and oxadiazole rings are generally resistant to reduction, but under extreme conditions, partial reductions can be observed.
Substitution: : Nucleophilic and electrophilic substitutions can occur, particularly at the dimethylamine group.
Common Reagents and Conditions Used
Oxidation: : Strong oxidizing agents like potassium permanganate.
Reduction: : Catalytic hydrogenation using palladium on carbon.
Substitution: : Alkyl halides for nucleophilic substitution, often in polar aprotic solvents.
Major Products Formed
Oxidation produces phenolic derivatives.
Reduction might yield partially saturated ring systems.
Substitution results in various derivatives depending on the substituents introduced.
Chemistry
Used as a building block for designing new organic materials with specific electronic properties.
Biology
Functions as a probe in biochemical assays to study enzyme interactions.
Medicine
Explored as a potential pharmacophore for developing new drugs, particularly for targeting neurological pathways.
Industry
Incorporated into polymers to enhance thermal stability and mechanical properties.
5. Mechanism of Action: The mechanism by which this compound exerts its effects is highly dependent on its specific application:
In medicinal chemistry, it binds to target proteins or enzymes, potentially altering their activity or function through interactions with the triazole and oxadiazole rings, disrupting biological pathways.
In material science, the electronic properties of the phenyl and triazole groups facilitate the conduction of electrons, influencing the behavior of materials it is integrated into.
6. Comparison with Similar Compounds: Compared to other compounds with similar functionalities:
(3-Benzyl-5-methyl-1H-1,2,3-triazol-4-yl)phenylamine: : Lacks the oxadiazole group, reducing its versatility in electronic applications.
(4-{3-[1-(4-chlorobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazol-5-yl}phenyl)dimethylamine: : Substituting the fluorobenzyl group with chlorobenzyl impacts its reactivity and binding characteristics.
Its uniqueness lies in the combination of its structural elements, which confer specific reactivity patterns and applications that set it apart from structurally similar compounds.
That should cover everything you need on (4-{3-[1-(3-fluorobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazol-5-yl}phenyl)dimethylamine. Any other deep dives you’re interested in?
Properties
IUPAC Name |
4-[3-[1-[(3-fluorophenyl)methyl]-5-methyltriazol-4-yl]-1,2,4-oxadiazol-5-yl]-N,N-dimethylaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN6O/c1-13-18(23-25-27(13)12-14-5-4-6-16(21)11-14)19-22-20(28-24-19)15-7-9-17(10-8-15)26(2)3/h4-11H,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAFVLBJGGWLDDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1CC2=CC(=CC=C2)F)C3=NOC(=N3)C4=CC=C(C=C4)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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